N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide
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Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazole-based compounds can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
They can activate or inhibit biochemical pathways, stimulate or block receptors, and undergo various types of reactions due to the reactive positions on the thiazole ring .
Biochemical Pathways
They can activate or stop these pathways, leading to a range of biological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole-based compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain functional groups in the molecular structure can enhance the compound’s herbicidal activities . .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-11-17(12(2)25)27-19(20-11)21-18(26)14-6-4-8-24(10-14)16-9-13-5-3-7-15(13)22-23-16/h9,14H,3-8,10H2,1-2H3,(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVPRCTJAARSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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